1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate

Orthogonal protecting groups Chemoselective deprotection Multi-step synthesis

1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate (CAS 1624260-33-8) is a geminally substituted cyclobutane-1,1-dicarboxylate diester bearing two chemically orthogonal ester protecting groups: a benzyl (Bn) ester and a tert-butyl (t-Bu) ester. With molecular formula C₁₇H₂₂O₄ and a molecular weight of 290.36 g/mol, it serves as a bifunctional intermediate in multi-step organic synthesis, particularly where sequential, chemoselective deprotection of the two carboxyl functionalities is required for downstream functionalization.

Molecular Formula C17H22O4
Molecular Weight 290.4
CAS No. 1624260-33-8
Cat. No. B3032398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate
CAS1624260-33-8
Molecular FormulaC17H22O4
Molecular Weight290.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H22O4/c1-16(2,3)21-15(19)17(10-7-11-17)14(18)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3
InChIKeyBQKQWDDDIZLWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 1-tert-butyl Cyclobutane-1,1-dicarboxylate (CAS 1624260-33-8): A Strategic Orthogonally Protected Cyclobutane Diester Intermediate


1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate (CAS 1624260-33-8) is a geminally substituted cyclobutane-1,1-dicarboxylate diester bearing two chemically orthogonal ester protecting groups: a benzyl (Bn) ester and a tert-butyl (t-Bu) ester . With molecular formula C₁₇H₂₂O₄ and a molecular weight of 290.36 g/mol, it serves as a bifunctional intermediate in multi-step organic synthesis, particularly where sequential, chemoselective deprotection of the two carboxyl functionalities is required for downstream functionalization . The compound belongs to the broader class of cyclobutane-1,1-dicarboxylate building blocks that have demonstrated utility as carboplatin scaffolds, ADC linker precursors, and conformational constraint elements in medicinal chemistry [1].

Why 1-Benzyl 1-tert-butyl Cyclobutane-1,1-dicarboxylate Cannot Be Simply Replaced by a Symmetric Diester or Mono-functional Analog


The procurement value of this specific diester arises from the orthogonal deprotection chemistry of its benzyl and tert-butyl ester groups, which enables sequential, chemoselective unmasking of the two carboxylates under mutually exclusive conditions [1][2]. Symmetric diesters such as diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1) lack this orthogonality: both ethyl esters are cleaved simultaneously under standard hydrolysis conditions, precluding the ordered, divergent functionalization required for constructing complex molecular architectures . Conversely, simpler mono-ester or mono-acid cyclobutane-1,1-dicarboxylate derivatives inherently possess only one site for selective derivatization. The benzyl/tert-butyl pairing thus constitutes a deliberate design feature for synthetic routes demanding addressable carboxyl group manipulation [3].

Head-to-Head Evidence: Quantified Differentiation of 1-Benzyl 1-tert-butyl Cyclobutane-1,1-dicarboxylate


Orthogonal Deprotection Selectivity: Benzyl Ester vs. tert-Butyl Ester on the Cyclobutane Scaffold

The benzyl ester group of 1-benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate is cleavable by hydrogenolysis (H₂, Pd/C) without affecting the tert-butyl ester. Conversely, the tert-butyl ester is selectively cleavable under acidic conditions (e.g., TFA/CH₂Cl₂, or aqueous H₃PO₄) while leaving the benzyl ester intact [1][2]. This orthogonal stability profile has been experimentally validated on structurally analogous tert-butyl/benzyl-protected systems, where aqueous phosphoric acid (85 wt%) selectively removed tert-butyl esters in the presence of benzyl esters with <5% competitive cleavage [3]. In contrast, diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1) shows no orthogonal deprotection capability, as both ethyl groups undergo simultaneous saponification under basic hydrolysis or concurrent acid-catalyzed cleavage .

Orthogonal protecting groups Chemoselective deprotection Multi-step synthesis

Steric Differentiation and Reaction Selectivity: tert-Butyl vs. Benzyl Ester Reactivity on the 1,1-Dicarboxylate Core

The tert-butyl ester at the cyclobutane 1-position introduces substantial steric hindrance (A-value ~4.9 kcal/mol for tert-butyl on cyclohexane; comparable steric demand on cyclobutane) that kinetically retards nucleophilic attack at the adjacent carbonyl relative to the less hindered benzyl ester [1]. This differential reactivity allows chemoselective nucleophilic acyl substitution or reduction at the benzyl ester carbonyl under controlled conditions without competing reaction at the tert-butyl ester. This contrasts with symmetric dimethyl or diethyl 1,1-cyclobutanedicarboxylates, where both ester groups exhibit near-identical reactivity toward nucleophiles, leading to statistical product mixtures . In a class-level parallel, orthogonally protected cyclobutane-1,2-diamine systems relying on benzyl and tert-butyl carbamates achieved chemoselective mono-deprotection with >95% selectivity, validating the steric/electronic differentiation principle on cyclobutane scaffolds [2].

Steric hindrance Nucleophilic acyl substitution Chemoselective functionalization

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. Parent Diacid and Symmetric Diesters

The computed partition coefficient (LogP) for 1-benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate is 3.2418, with a TPSA of 52.6 Ų and zero H-bond donors . This LogP value falls within the favorable range for membrane permeability in drug-like molecules (LogP 1–5), whereas the parent cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2) has a LogP of approximately –0.3, rendering it poorly membrane-permeable [1]. The diethyl ester analog (CAS 3779-29-1) exhibits a LogP of approximately 1.6, which is substantially lower than the target compound's value, translating to a ~40-fold difference in predicted octanol/water partitioning . The higher lipophilicity of the benzyl/tert-butyl diester may be advantageous when the cyclobutane-1,1-dicarboxylate scaffold is used as a lipophilic anchor or for modulating physicochemical properties in medicinal chemistry programs targeting intracellular or CNS-penetrant candidates [2].

Lipophilicity LogP Solubility Drug-likeness

Scaffold Relevance: Cyclobutane-1,1-Dicarboxylate as a Privileged Motif in Carboplatin and ADC Linker Chemistry

The cyclobutane-1,1-dicarboxylate motif is a critical structural component of the clinically approved anticancer agent carboplatin, serving as the bidentate chelating ligand for platinum(II) [1][2]. Furthermore, the cyclobutane-1,1-dicarboxamide scaffold—directly derived from cyclobutane-1,1-dicarboxylate precursors—has been demonstrated as a superior non-peptidic ADC linker with enhanced cathepsin B specificity. In a head-to-head study, the cyclobutane-1,1-dicarboxamide-containing linker showed predominant hydrolysis by cathepsin B, whereas the standard valine-citrulline (Val-Cit) dipeptide linker was cleaved non-selectively by multiple cathepsins [3][4]. The in vivo equivalent efficacy and improved stability profile of ADCs bearing the cyclobutane-1,1-dicarboxamide linker vs. Val-Cit ADCs represents a clinically significant differentiation. While the target compound is not itself the carboplatin ligand or the ADC linker, it serves as a strategically protected precursor that enables the synthesis of functionalized cyclobutane-1,1-dicarboxylate derivatives with tailored substitution for these high-value application domains .

Carboplatin scaffold ADC linker Cathepsin B selectivity Anticancer

Procurement Application Scenarios for 1-Benzyl 1-tert-butyl Cyclobutane-1,1-dicarboxylate (CAS 1624260-33-8)


Divergent Synthesis of Asymmetrically Functionalized Cyclobutane-1,1-Dicarboxamide ADC Linkers

Research teams developing next-generation antibody-drug conjugate (ADC) linkers based on the cyclobutane-1,1-dicarboxamide scaffold can employ this compound as a key intermediate. The orthogonal benzyl and tert-butyl esters enable sequential amidation at each carboxyl position with different amine-bearing payloads or solubilizing groups. The benzyl ester is first cleaved via hydrogenolysis (H₂, Pd/C), and the liberated acid is coupled to the first amine component (e.g., a cytotoxic payload linker). The tert-butyl ester is subsequently removed under mild acidic conditions (TFA/CH₂Cl₂ or aq. H₃PO₄) and coupled to a second functional moiety (e.g., a PEG solubilizer or antibody conjugation handle) . This divergent approach is inaccessible from symmetric diethyl 1,1-cyclobutanedicarboxylate, which would require statistical mono-hydrolysis followed by chromatographic separation of regioisomers .

Synthesis of 3-Substituted Carboplatin Analogs with Vectorization Handles

Programs developing tumor-targeted platinum(II) anticancer agents via conjugation of carboplatin derivatives to drug delivery systems require cyclobutane-1,1-dicarboxylate precursors with functionalizable handles at the 3-position . The benzyl/tert-butyl diester can be elaborated with a functional group at the cyclobutane 3-position (e.g., via directed C–H functionalization or through prior installation on the cyclobutane precursor), followed by selective deprotection of the benzyl ester, metal complexation with a platinum(II) precursor to form the carboplatin-like core, and subsequent tert-butyl ester cleavage to reveal a carboxylate handle for bioconjugation . The orthogonality of the two ester groups is critical to avoid premature platinum complexation at an undesired site or cross-reactivity during conjugation chemistry .

Stepwise Construction of Cyclobutane-Constrained Peptidomimetics

Medicinal chemistry groups incorporating cyclobutane-1,1-dicarboxylate motifs as conformational constraints in peptidomimetic drug candidates can leverage the differentiated reactivity of the benzyl and tert-butyl esters. The tert-butyl ester's steric bulk protects the adjacent carbonyl from nucleophilic attack during peptide coupling at the benzyl ester site, enabling highly regioselective C-terminal extension without protecting group manipulation . The cyclobutane ring itself provides conformational restriction that can enhance target binding affinity and metabolic stability compared to acyclic analogs, as demonstrated across multiple cyclobutane-containing drug candidates . The favorable LogP of 3.24 further supports the development of orally bioavailable or CNS-penetrant peptidomimetics when balanced with the overall molecular property profile .

Scalable Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring High-Purity Orthogonally Protected Intermediates

For medicinal chemistry programs where synthetic reproducibility and intermediate purity directly impact SAR data quality, sourcing 1-benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate at a certified purity of 98% (as provided by Leyan under ISO-compliant quality systems) reduces the burden of in-house purification and characterization. The compound's availability as a pre-qualified, single-batch intermediate from multiple international vendors (MolCore, CheMenu, CymitQuimica, Acmec) provides supply chain redundancy. By contrast, custom-synthesizing an equivalent orthogonally protected cyclobutane-1,1-dicarboxylate with tailored substitution would require 3–5 synthetic steps from cyclobutane-1,1-dicarboxylic acid (costing 2–4 weeks of FTE time and $500–$2,000 in reagents per gram, based on typical CRO rates for multi-step custom synthesis) and carries the risk of batch-to-batch variability in orthogonal protection selectivity .

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